molecular formula C31H35ClN2O2RuS B8713722 RuCl[(S,S)-Tsdpen](p-cymene)

RuCl[(S,S)-Tsdpen](p-cymene)

Cat. No.: B8713722
M. Wt: 636.2 g/mol
InChI Key: AZFNGPAYDKGCRB-XCPIVNJJSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RuCl(S,S)-Tsdpen is a ruthenium-based chiral catalyst widely used in asymmetric transfer hydrogenation (ATH) reactions. Its structure comprises a η⁶-coordinated p-cymene ligand, a chloride ion, and the (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Tsdpen) ligand, which confers enantioselectivity. Key properties include:

  • Chemical formula: C₃₁H₃₅ClN₂O₂RuS
  • Molecular weight: 636.21 g/mol
  • Appearance: Yellow to brown solid
  • Storage: Recommended at 2–8°C
  • Applications: Enantioselective reduction of ketones, imines, and quinoxalines in pharmaceuticals and natural product synthesis .

The Tsdpen ligand’s sulfonyl group stabilizes transition states via hydrogen bonding, while the p-cymene ligand modulates steric and electronic effects .

Scientific Research Applications

Catalysis

Overview:
RuCl(S,S)-Tsdpen serves as an effective catalyst in numerous organic reactions, enhancing both the rate and selectivity of these reactions. Its utility is particularly pronounced in the synthesis of pharmaceuticals and fine chemicals.

Case Study: Asymmetric Transfer Hydrogenation
One notable application is in the asymmetric transfer hydrogenation of ketones. For instance, the reduction of 4-chromanone using this catalyst resulted in a product with 99% enantiomeric excess (ee) when employing 2-propanol as a solvent. This reaction demonstrated high efficiency with quantitative yields under optimized conditions (S/C = 200) at room temperature for 20 hours .

Substrate Conditions Yield ee (%)
4-chromanone2-Propanol, 28 °C, 20 h100%99%
AcetophenoneHCO2H/Et3N, 40 °C, 24 h>99%97%
Racemic-benzoinHCO2H/Et3N, 40 °C, 24 h>99%>99%

Asymmetric Synthesis

Overview:
The compound plays a crucial role in producing chiral molecules with high enantiomeric purity, which is essential for drug development.

Case Study: Chiral Alcohols and Amines Production
In a systematic study on the use of RuCl(S,S)-Tsdpen, researchers demonstrated its effectiveness in reducing imines to chiral amines and ketones to chiral alcohols. The catalyst exhibited remarkable selectivity across various substrates, achieving high yields and ee values consistently.

Reaction Type Substrate Yield ee (%)
Reduction of IminesVarious iminesUp to 100%Up to 98%
Reduction of KetonesVarious ketonesUp to 95%Up to 98%

Material Science

Overview:
RuCl(S,S)-Tsdpen is also utilized in the development of advanced materials, including polymers and nanomaterials. These materials have potential applications in electronics and coatings.

Environmental Chemistry

Overview:
The compound is applicable in green chemistry initiatives aimed at sustainable practices. It facilitates reactions that minimize waste and reduce the use of hazardous solvents.

Medicinal Chemistry

Overview:
In medicinal chemistry, RuCl(S,S)-Tsdpen is employed in designing and synthesizing new therapeutic agents. Its ability to produce chiral compounds is particularly valuable for developing novel treatments for various diseases.

Q & A

Q. Basic: How can the enantioselectivity of RuCl(S,S)-Tsdpen in asymmetric transfer hydrogenation (ATH) be optimized experimentally?

Answer: Enantioselectivity depends on reaction conditions, including hydrogen donor composition (e.g., HCO₂H/Et₃N ratio) and substrate structure. For example, in the reduction of acyl phosphonates, using a 4.4:2.6 HCO₂H/Et₃N ratio at 40°C with 1 mol% catalyst loading achieved up to 99% enantiomeric excess (ee) . Systematic variation of donor ratios (e.g., testing 3:1 to 5:1 HCO₂H/Et₃N) and temperature (25–60°C) is recommended to identify optimal conditions. Kinetic studies (e.g., time-resolved ee measurements via chiral HPLC) can further refine protocols .

Q. Advanced: What mechanistic insights explain the role of the Tsdpen ligand in RuCl(S,S)-Tsdpen during ATH?

Answer: The Tsdpen ligand enables a metal-ligand bifunctional mechanism, where the Ru center and sulfonamide NH group cooperate for substrate activation. Isotopic labeling (e.g., D₂O quenching) and DFT calculations have shown that proton transfer from the NH group to the substrate occurs concurrently with hydride transfer from Ru–H, as demonstrated in ketone reductions . Advanced characterization techniques, such as in-situ NMR or X-ray absorption spectroscopy (XAS), can probe transient intermediates (e.g., Ru–H species) .

Q. Basic: How should RuCl(S,S)-Tsdpen be handled to ensure stability during catalytic reactions?

Answer: The compound is air-sensitive and requires storage under inert atmosphere (argon or nitrogen) at 2–8°C. Prior to use, dissolve in degassed solvents (e.g., THF or DCM) to prevent oxidation. Purity (>95%) and moisture content (<0.1% via Karl Fischer titration) should be verified to avoid side reactions .

Q. Advanced: Why do stereoselectivity outcomes vary with structurally similar substrates in ATH reactions catalyzed by RuCl(S,S)-Tsdpen?

Answer: Substrate steric and electronic properties influence transition-state geometry. For cyclic imines, bulky substituents near the reactive site can hinder ligand-substrate interactions, reducing ee. For example, tertiary amines in donor mixtures lowered reaction rates by 30% compared to secondary amines due to steric clashes . Computational modeling (e.g., docking studies with Gaussian or ORCA) can predict steric thresholds and guide substrate design .

Q. Basic: What analytical methods are most reliable for quantifying enantiomeric excess in ATH products?

Answer: Chiral HPLC (e.g., Daicel Chiralpak columns) and circular dichroism (CD) spectroscopy are standard. Recent advances include high-throughput assays using multivariate fluorescence (e.g., hydrobenzoin detection with <1 mg crude product) or NMR with chiral shift reagents (e.g., Eu(hfc)₃), achieving ±2% accuracy . Calibration with pure enantiomers (R,R- and S,S-hydrobenzoin) is critical for validation .

Q. Advanced: Can RuCl(S,S)-Tsdpen be adapted for non-traditional substrates like phosphonates or heteroaromatics?

Answer: Yes. The catalyst reduces acyl phosphonates to (R)-hydroxyphosphonates with >95% ee . For heteroaromatics (e.g., pyridines), pre-coordination via Lewis acid additives (e.g., Mg(OTf)₂) enhances reactivity. However, competing side reactions (e.g., over-reduction) require careful monitoring via TLC or GC-MS .

Q. Basic: What synthetic protocols yield RuCl(S,S)-Tsdpen with high purity?

Answer: The complex is typically synthesized by reacting [RuCl₂(p-cymene)]₂ with (S,S)-Tsdpen in methanol under reflux (12 h, 60°C). Purification via silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (CH₂Cl₂/hexane) achieves >99% purity. Purity is confirmed via elemental analysis (C, H, N ±0.3%) and ¹H NMR (δ 1.2–2.5 ppm for p-cymene protons) .

Q. Advanced: How do counterion effects influence catalytic activity in RuCl(S,S)-Tsdpen derivatives?

Answer: Larger, non-coordinating anions (e.g., SbF₆⁻) enhance activity by stabilizing cationic intermediates. For example, [RuCl(dppf)(p-cymene)]SbF₆ showed 50% higher turnover frequency (TOF) in N-alkylation than chloride analogs. Ionic radius and charge density calculations (e.g., using Shannon-Prewitt radii) can predict anion suitability .

Q. Basic: What safety precautions are necessary when handling RuCl(S,S)-Tsdpen?

Answer: The compound is classified as harmful (H302, H315, H319). Use nitrile gloves, safety goggles, and fume hoods. Spills should be neutralized with NaHCO₃ and disposed as hazardous waste. Avoid inhalation; store separately from oxidizers .

Q. Advanced: Can computational methods predict the catalytic efficiency of RuCl(S,S)-Tsdpen for novel substrates?

Answer: Yes. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation barriers. For example, calculations accurately predicted 92% ee in tetrahydroisoquinoline synthesis, matching experimental results . Machine learning models trained on reaction datasets (e.g., enantioselectivity vs. substrate descriptors) further enhance predictive accuracy .

Comparison with Similar Compounds

Enantiomeric Counterpart: RuCl(R,R)-Tsdpen

The (R,R)-enantiomer of the catalyst induces opposite stereochemical outcomes. Comparisons include:

Substrate Catalyst Enantiomeric Excess (ee) Reference
2-(1H-imidazol-1-yl)-1-phenylethanones (S,S)-Tsdpen (S)-alcohol (High ee)
Same substrate (R,R)-Tsdpen (R)-alcohol (High ee)
Ketone 68 (Hsp90 inhibitor) (S,S)-Tsdpen Desired stereomer (Successful)
(+)-6 (HHAT inhibitor) (R,R)-Tsdpen 92:8 er

Key Insight: Enantiomer selection is substrate-dependent. For example, (S,S)-Tsdpen achieved 95% ee in quinoxaline ketone reduction, while (R,R)-Tsdpen yielded only 66% ee for the same substrate .

Iridium-Based Catalysts: [IrClCp*((S,S)-TsDPEN)]

Iridium catalysts (e.g., CAT13) are alternatives for ATH of imines:

Catalyst Substrate Selectivity Reference
RuCl(S,S)-Tsdpen Bicyclic ketimines Excellent cis selectivity
[IrClCp*((S,S)-TsDPEN)] Monocyclic ketimines Comparable cis selectivity

Key Insight : Ru catalysts are preferred for ketones due to higher compatibility, while Ir catalysts may offer broader solvent tolerance .

Corey–Bakshi–Shibata (CBS) Reduction

CBS reduction uses oxazaborolidine catalysts but faces limitations:

Method Substrate ee Reference
CBS reduction Enone 4 <10% ee
RuCl(S,S)-Tsdpen Enone 4 95% ee
CBS reduction Benzocyclobutenone 44–68% ee
Ru ATH Benzocyclobutenone 97% ee

Key Insight : RuCl(S,S)-Tsdpen outperforms CBS in sterically hindered or electron-deficient substrates .

Other Ruthenium Complexes

a) [RuCl₂(η⁶-p-cymene)] with Phosphinous Acid Ligands

These complexes are used in C–H bond functionalization but lack enantioselectivity in ATH .

b) RuCl(R,R)-FsDPEN

A fluorinated analog with distinct properties:

Property RuCl[(S,S)-Tsdpen] RuCl[(R,R)-FsDPEN]
Molecular weight 636.21 g/mol 712.14 g/mol
Melting point >175°C 238–244°C
Fluorine content None 5 F atoms

Performance Factors and Mechanistic Insights

  • Transition State Stabilization : The sulfonyl group in Tsdpen forms hydrogen bonds with protonated substrates, lowering activation energy .
  • p-Cymene Ligand : Provides four CH/π interaction sites, enabling adaptable substrate binding compared to symmetrical arenes like benzene .
  • Solvent Compatibility : Effective in aqueous DMF, enhancing practicality for industrial scale-up .

Properties

Molecular Formula

C31H35ClN2O2RuS

Molecular Weight

636.2 g/mol

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1

InChI Key

AZFNGPAYDKGCRB-XCPIVNJJSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.[Cl-].[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Ru+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.